The Chemical Landscape of 3'-Sialyllactose: A Technical Guide for Researchers
The Chemical Landscape of 3'-Sialyllactose: A Technical Guide for Researchers
An in-depth exploration of the chemical structure, synthesis, analysis, and biological significance of 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide, tailored for researchers, scientists, and drug development professionals.
Introduction to 3'-Sialyllactose
3'-Sialyllactose (3'-SL) is a prominent acidic trisaccharide found in high concentrations in human milk, particularly in colostrum.[1][2] It is composed of three monosaccharide units: N-acetylneuraminic acid (Neu5Ac), D-galactose (Gal), and D-glucose (Glc). The specific linkage, Neu5Ac(α2-3)Gal(β1-4)Glc, defines its structure and biological activity.[3][4][5][6] As a key human milk oligosaccharide (HMO), 3'-SL is recognized for its significant roles in infant development, including shaping the gut microbiome, modulating the immune system, and protecting against pathogens.[7][8][9] This guide provides a comprehensive overview of its chemical properties, synthesis and analysis protocols, and its emerging therapeutic potential.
Chemical Structure and Properties
3'-Sialyllactose is a white to off-white, water-soluble powder.[3][10] Its chemical identity is well-defined by its molecular formula, weight, and unique identifiers. The molecule consists of a lactose core (Gal(β1-4)Glc) with a sialic acid (Neu5Ac) residue attached to the 3-position of the galactose unit via an α2-3 glycosidic bond.
Below is a summary of the key chemical identifiers for 3'-Sialyllactose and its commonly used sodium salt form.
| Property | 3'-Sialyllactose (Free Acid) | 3'-Sialyllactose (Sodium Salt) |
| Molecular Formula | C₂₃H₃₉NO₁₉[3][11][12] | C₂₃H₃₈NNaO₁₉[4][7][10][13] |
| Molecular Weight | 633.55 g/mol [3][12] | 655.53 g/mol [13] |
| CAS Number | 35890-38-1[1][3][5][11][12] | 1128596-80-5[10], 128596-80-5[5][7][8][13] |
| IUPAC Name | (2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid[11] | N-Acetyl-α-D-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucose, sodium salt[5] |
| Common Synonyms | 3'-SL, 3'-Monosialyllactose[1][11] | 3'-N-Acetylneuraminyl-D-lactose sodium salt, 3'-SL sodium[3][6][7][13] |
Methodologies for Synthesis and Production
The large-scale production of 3'-Sialyllactose is crucial for its application in infant formula and as a therapeutic agent. While chemical synthesis is possible, it is often complex and low-yielding.[1] Therefore, biotechnological approaches, including enzymatic synthesis and microbial fermentation, are the preferred methods for industrial-scale production.
Enzymatic Synthesis of 3'-Sialyllactose
Enzymatic synthesis offers high specificity and milder reaction conditions. A common strategy involves a multi-enzyme cascade reaction.
Experimental Protocol: One-Pot Enzymatic Synthesis of 3'-Sialyllactose
This protocol describes a whole-cell one-pot biosynthesis approach.[10][11]
1. Objective: To synthesize 3'-Sialyllactose from N-acetylneuraminic acid (sialic acid, SA) and lactose.
2. Materials:
- Recombinant E. coli cells co-expressing:
- CMP-sialic acid synthetase
- α-2,3-sialyltransferase
- CMP kinase
- Polyphosphate kinase
- Sialic Acid (SA)
- Lactose
- Cytidine monophosphate (CMP)
- Polyphosphate
- MgCl₂
- Triton X-100
- NaOH (4 N) for pH adjustment
- Reaction buffer (e.g., Tris-HCl)
3. Equipment:
- Bioreactor or temperature-controlled shaker
- pH meter and controller
- Centrifuge
- HPLC system for analysis
4. Procedure:
- Prepare the reaction mixture containing: 50 mM SA, 60 mM lactose, 20 mM MgCl₂, 20 mM polyphosphate, and 10-20 mM CMP.[10][11]
- Add the recombinant whole cells to the reaction mixture (e.g., 40 g/L).[10]
- Add a surfactant such as Triton X-100 (e.g., 0.8% v/v) to permeabilize the cells.[10]
- Incubate the reaction at an optimized temperature, typically around 35°C.[10][11]
- Maintain the pH of the reaction at approximately 7.0 using a pH controller with 4 N NaOH.[10][11]
- Take samples at regular intervals (e.g., every 2 hours) to monitor the concentrations of SA and 3'-SL by HPLC.[10]
- Continue the reaction until the conversion of SA to 3'-SL plateaus.
- Terminate the reaction and proceed with purification steps.
5. Expected Outcome: This method can achieve high conversion rates, with reports of up to 98.1% conversion of sialic acid to 3'-Sialyllactose.[10]
Microbial Fermentation
Microbial fermentation using engineered strains of Escherichia coli is a promising method for the industrial production of 3'-SL.[1] This approach involves genetically modifying the bacteria to produce the necessary enzymes for the de novo synthesis of 3'-SL from simple carbon sources like glycerol or glucose.
Analytical Techniques for Quantification and Characterization
Accurate and reliable analytical methods are essential for the quality control of 3'-Sialyllactose production and for its quantification in biological samples such as milk.
| Analytical Technique | Purpose | Key Protocol Details |
| High-Performance Liquid Chromatography (HPLC) | Quantification of 3'-SL in synthesis reactions and biological matrices.[1][7][10] | Column: Amide or porous graphitic carbon columns are commonly used. Detection: Refractive index (RID) or mass spectrometry (MS) detectors. Mobile Phase: Gradient elution with acetonitrile and water, often with a modifier like formic acid.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity.[8][10] | Method: 1D ¹H NMR is used to obtain a characteristic spectrum that can be compared to a reference standard for confirmation of the α2,3-linkage. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation, often coupled with HPLC (LC-MS/MS).[7][8][12] | Ionization: Electrospray ionization (ESI) is typically used. Analysis: Tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation. |
Biological Activity and Signaling Pathways
3'-Sialyllactose exhibits a range of biological activities, primarily related to immune modulation and pathogen inhibition. Its mechanisms of action are an active area of research.
Anti-Inflammatory Effects
Recent studies have shown that 3'-SL can attenuate low-grade inflammation. In macrophages, 3'-SL has been found to reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6 upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7][10] The mechanism does not appear to involve the direct inhibition of the canonical NF-κB signaling pathway.[7][10] Instead, 3'-SL is thought to influence the recruitment of the liver X receptor (LXR) and sterol regulatory element-binding protein (SREBP) to the enhancers of genes involved in inflammation resolution.[5][8][10]
Pathogen Binding Inhibition
3'-Sialyllactose can act as a soluble decoy receptor, preventing the attachment of various pathogens to host cells. This is achieved by mimicking the sialic acid-containing glycans on the cell surface that many viruses and bacteria use for initial binding. For example, 3'-SL has been shown to inhibit the binding of influenza virus hemagglutinin to its target receptors.[2]
Conclusion
3'-Sialyllactose is a molecule of significant interest due to its prevalence in human milk and its diverse biological functions. The development of efficient and scalable synthesis methods is key to unlocking its full potential in infant nutrition and as a novel therapeutic agent for inflammatory conditions. Further research into its specific molecular mechanisms of action will undoubtedly open up new avenues for its application in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialyllactose-Modified Three-Way Junction DNA as Binding Inhibitor of Influenza Virus Hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice [escholarship.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 11. 3′‐Sialyllactose as an inhibitor of p65 phosphorylation ameliorates the progression of experimental rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. layerorigin.com [layerorigin.com]
- 13. Binding inhibition of various influenza viruses by sialyllactose-modified trimer DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
